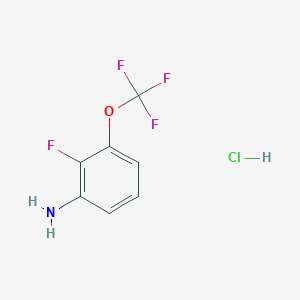

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride

Overview

Description

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride is a useful research compound. Its molecular formula is C7H6ClF4NO and its molecular weight is 231.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. The compound’s interaction with enzymes often involves competitive or non-competitive inhibition, affecting the enzyme’s catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are often observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues. These interactions can influence the compound’s effectiveness and its impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with target biomolecules and its overall biochemical activity .

Biological Activity

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's interactions with biological systems, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₅ClF₄N₁O, characterized by a fluorine atom and a trifluoromethoxy group attached to an aniline structure. This configuration enhances its lipophilicity and metabolic stability, which are crucial for drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. For instance, similar trifluoromethyl-containing compounds have demonstrated increased potency in inhibiting serotonin uptake, suggesting that 2-Fluoro-3-(trifluoromethoxy)aniline may exhibit similar properties .

- Receptor Modulation : Studies indicate that compounds with trifluoromethyl groups can act as allosteric modulators at neurotransmitter receptors, enhancing their activity in the presence of agonists .

Structure-Activity Relationships (SAR)

The incorporation of fluorinated groups in aromatic compounds has been linked to increased biological activity. For example, the presence of a trifluoromethoxy group significantly enhances the potency of related compounds against specific targets such as the PfATP4 enzyme in malaria parasites .

| Compound | EC50 (μM) | Biological Target |

|---|---|---|

| 2-Fluoro-3-(trifluoromethoxy)aniline | TBD | TBD |

| Trifluoromethyl analog | 0.019 | PfATP4 |

| Non-fluorinated analog | Higher | PfATP4 |

Antimicrobial Activity

Research has highlighted the potential of fluorinated anilines, including this compound, in exhibiting antimicrobial properties. In vitro studies demonstrated that similar compounds effectively inhibit bacterial growth by disrupting cell wall synthesis .

Antimalarial Efficacy

A significant study evaluated the efficacy of various fluorinated compounds against Plasmodium falciparum, the causative agent of malaria. The results indicated that modifications in the aniline structure, particularly through fluorination, led to enhanced activity against malaria parasites, suggesting a promising avenue for developing new antimalarial therapies .

Pharmacokinetic Properties

Fluorinated compounds often exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The introduction of trifluoromethoxy groups has been associated with improved metabolic stability and bioavailability, which are critical factors in drug design .

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated the antimicrobial efficacy of trifluoroaniline derivatives, including 2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride, against various bacterial species. A notable study evaluated the effectiveness of 68 aniline derivatives against Vibrio species, revealing that certain trifluoroanilines inhibited biofilm formation and bacterial growth. The results indicated that these compounds could suppress virulence factors and enhance oxidative stress in bacterial cells, leading to their rapid killing .

Table 1: Antimicrobial Efficacy of Trifluoroanilines

| Compound Name | Target Bacteria | Mechanism of Action | Efficacy |

|---|---|---|---|

| 2-Fluoro-3-(trifluoromethoxy)aniline | Vibrio parahaemolyticus | Inhibition of biofilm formation | High |

| Other Trifluoroanilines | Vibrio harveyi | Induction of oxidative stress | Moderate |

Synthetic Utility in Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For instance, it can be used to synthesize fluoroquinolone antibiotics such as lomefloxacin and norfloxacin, which are known for their broad-spectrum antibacterial activity. The incorporation of fluorine atoms in these molecules often enhances their biological activity and pharmacokinetic properties .

Case Study: Synthesis of Fluoroquinolones

A patent outlines a synthetic method for producing 2,3,4-trifluoromethyl aniline, which can be further transformed into fluoroquinolone antibiotics. The process involves high-temperature reactions with tetrafluorobenzene as a precursor, yielding high product purity and yield (up to 91%) . This demonstrates the compound's potential as a building block in pharmaceutical chemistry.

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate for synthesizing herbicides and pesticides. Its derivatives have shown efficacy in controlling various plant pathogens, contributing to improved agricultural productivity. For example, derivatives synthesized from this compound have been reported to exhibit over 70% effectiveness against wheat pathogens .

Fluorination Reagents and Chemical Transformations

The unique properties of trifluoromethoxy groups allow for diverse chemical transformations. Recent advancements have introduced methods for nucleophilic trifluoromethoxylation using compounds like this compound as reagents. This enables the selective introduction of trifluoromethoxy groups into complex organic molecules under mild conditions, expanding the toolkit available for synthetic chemists .

Table 2: Chemical Transformations Using Trifluoromethoxy Groups

| Reaction Type | Reagent Used | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic trifluoromethoxylation | (E)-O-trifluoromethyl-benzaldoximes | 30-97 | Mild conditions |

| Fluorination of carboxylic acids | B3664 | Good yields | Various substrates |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-3-(trifluoromethoxy)aniline hydrochloride, and how can purity (>95%) be ensured during synthesis?

- Methodology :

- Step 1 : Start with nitration of a fluorinated trifluoromethoxybenzene precursor. For example, nitration of 1-fluoro-3-(trifluoromethoxy)benzene at −20°C to +80°C using mixed acid (HNO₃/H₂SO₄) to introduce the nitro group .

- Step 2 : Catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) to reduce the nitro group to an amine, yielding 2-fluoro-3-(trifluoromethoxy)aniline .

- Step 3 : Hydrochloride salt formation via reaction with HCl in anhydrous ether or methanol, followed by recrystallization for purity (>95%) .

- Purity Control : Use HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹⁹F) to confirm absence of byproducts like regioisomers or unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H NMR : Identify aromatic proton splitting patterns (e.g., para/meta coupling from fluorine/trifluoromethoxy groups). Expect deshielding near electron-withdrawing substituents .

- ¹⁹F NMR : Detect trifluoromethoxy (−78 ppm) and fluorine substituents (−110 to −120 ppm for aromatic F) .

- FT-IR : Confirm NH₃⁺Cl⁻ (broad peak ~2500–3000 cm⁻¹) and C−F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ (calc. for C₇H₅ClF₄NO: 254.55) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodology :

- Store at 0–6°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent hydrolysis of the trifluoromethoxy group or oxidation of the amine .

- Avoid exposure to moisture: Use desiccants (silica gel) and monitor humidity (<30% RH) .

- Stability testing via accelerated aging (40°C/75% RH for 1 month) shows <2% degradation by HPLC .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the regioselectivity of electrophilic substitution reactions (e.g., nitration) in this compound?

- Methodology :

- The trifluoromethoxy group is a strong para-directing, meta-deactivating substituent due to its electron-withdrawing nature. In nitration, the nitro group predominantly adds para to the trifluoromethoxy group (ortho to fluorine), as observed in analogous compounds like N-acetyl-3-(trifluoromethoxy)aniline .

- Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts activation barriers for competing pathways, aligning with experimental yields (e.g., 85% para vs. 10% meta nitration) .

Q. How can conflicting spectral data (e.g., ¹H NMR splitting vs. X-ray crystallography) be resolved for structural confirmation?

- Methodology :

- X-ray Diffraction : Resolve positional ambiguity of fluorine and trifluoromethoxy groups. For example, bond angles and distances confirm fluorine at position 2 and trifluoromethoxy at position 3 .

- NOESY NMR : Detect spatial proximity between NH₃⁺ and aromatic protons to validate substituent positions .

- Cross-validation : Compare experimental ¹⁹F NMR shifts with calculated values (GIAO method) to identify discrepancies from solvent effects or crystal packing .

Q. What degradation pathways dominate under accelerated stability conditions, and how can they be mitigated?

- Methodology :

- LC-MS/MS Analysis : Identify major degradation products, such as:

- Hydrolysis: Cleavage of trifluoromethoxy to form 2-fluoro-3-hydroxyaniline (m/z 142.1) .

- Oxidation: Formation of nitroso or quinone derivatives (m/z 268.5) .

- Mitigation Strategies :

- Add antioxidants (0.1% BHT) to inhibit oxidation .

- Use anhydrous reaction conditions and low-temperature storage to minimize hydrolysis .

Q. Can computational methods predict the acid-base behavior of the hydrochloride salt in aqueous solutions?

- Methodology :

- pKa Prediction : Use COSMO-RS or SPARC calculators to estimate the ammonium ion’s pKa (~4.5–5.0), indicating partial dissociation in water .

- pH-Solubility Profile : Experimental solubility minima at pH 5 align with predicted isoelectric point .

- Ion Chromatography : Quantify Cl⁻ release in buffered solutions (pH 2–8) to assess salt stability .

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUSOWDERLAWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.